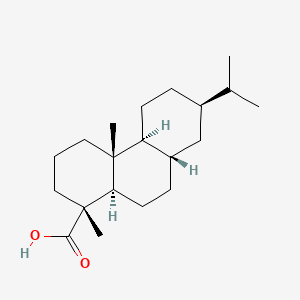
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)- is a complex organic compound with a unique structure It is characterized by its tetradecahydro-1,4a-dimethyl-7-(1-methylethyl) phenanthrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)- involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Phenanthrene Backbone: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenanthrene structure.
Hydrogenation: The phenanthrene backbone is then subjected to hydrogenation to introduce the tetradecahydro groups.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)- involves its interaction with various molecular targets and pathways. It may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit certain enzymes, thereby affecting metabolic pathways.
Gene Expression Modulation: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-: This compound is unique due to its specific stereochemistry and functional groups.
Glycopyrrolate Related Compound C:
Uniqueness
1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
25800-63-9 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14-,15+,16+,17-,19-,20-/m1/s1 |
Clave InChI |
YPGLTKHJEQHKSS-ASZLNGMRSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
SMILES canónico |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
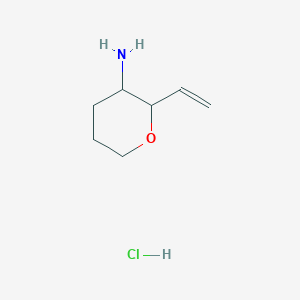
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)
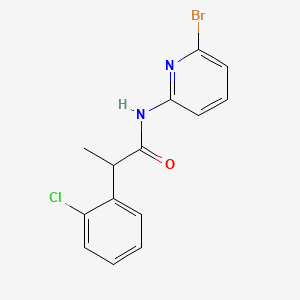
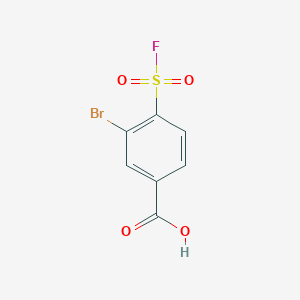

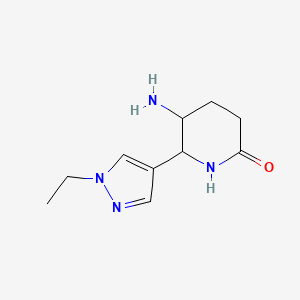
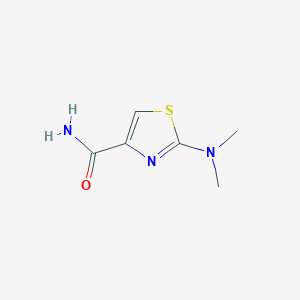
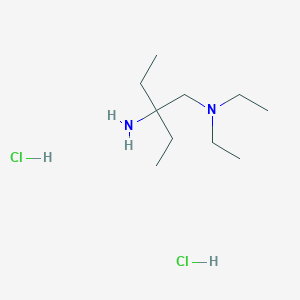
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)

